Product packaging for 5-Oxopyrrolidine-1,2-dicarboxylic acid(Cat. No.:CAS No. 98109-83-2)

5-Oxopyrrolidine-1,2-dicarboxylic acid

Cat. No.: B15203460
CAS No.: 98109-83-2
M. Wt: 173.12 g/mol
InChI Key: BJLLOMORJCWXON-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-1,2-dicarboxylic acid is a high-purity chemical reagent designed for research and development applications. As a derivative of the 5-oxopyrrolidine (pyroglutamic acid) scaffold, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds with potential biological activity. The 5-oxopyrrolidine core is a privileged structure in drug discovery, found in various natural products and pharmaceuticals . Researchers are increasingly exploring derivatives of this scaffold for their promising bioactivities. Recent studies on structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antibacterial properties against a range of Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes , as well as Gram-negative strains like Escherichia coli . Some derivatives have shown potency surpassing standard antibiotics like cefuroxime and exhibit remarkable efficacy in disrupting bacterial biofilms, a key factor in antibiotic resistance . Furthermore, the 5-oxopyrrolidine scaffold is being investigated for its anticancer potential , with certain hybrid molecules showing activity against human cancer cell lines, such as A549 lung carcinoma cells . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO5 B15203460 5-Oxopyrrolidine-1,2-dicarboxylic acid CAS No. 98109-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98109-83-2

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

5-oxopyrrolidine-1,2-dicarboxylic acid

InChI

InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7(4)6(11)12/h3H,1-2H2,(H,9,10)(H,11,12)

InChI Key

BJLLOMORJCWXON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Oxopyrrolidine 1,2 Dicarboxylic Acid and Chiral Analogues

Enantioselective Synthesis Strategies for Chiral 5-Oxopyrrolidine-1,2-dicarboxylic Acid

The generation of the chiral center at the C2 position of the pyrrolidinone ring is a critical aspect of the synthesis of this compound. Various enantioselective strategies have been developed to control the stereochemistry of this center, including stereocontrolled ring closure reactions, asymmetric catalysis, and the use of chiral auxiliaries.

Stereocontrol in Ring Closure Reactions

Stereocontrol during the cyclization step to form the pyrrolidinone ring is a key strategy for establishing the desired stereochemistry at the C2 position. One effective method involves the diastereoselective cyclization of N-substituted glutamic acid derivatives. For instance, the synthesis of N-protected pyroglutamic acid derivatives often proceeds via the cyclization of N-protected glutamic acid or glutamine. thieme-connect.de The stereochemistry of the starting amino acid directly dictates the stereochemistry of the resulting pyroglutamic acid derivative.

In a notable example, the 5-exo-tet cyclization of N-chloroacetyl aroylalanines has been developed for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. semanticscholar.org This methodology relies on a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) to prepare the N-substituted 2-amino-4-aryl-4-oxobutanoic acid precursors. semanticscholar.org Subsequent N-chloroacetylation and base-catalyzed cyclization proceed with retention of the stereochemical integrity established in the initial step. semanticscholar.org

PrecursorCyclization ConditionsProductDiastereoselectivity
N-Chloroacetyl (S,S)-aroylalaninesNaOH, H₂O, r.t.(2S,3S)-3-Aroyl pyroglutamic acid derivativesHigh

This table illustrates a stereocontrolled ring closure reaction to form substituted pyroglutamic acid derivatives.

Asymmetric Catalysis in Carboxylation and Derivatization

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, asymmetric catalysis can be employed to introduce the carboxyl group at the C1 position (the nitrogen atom) or to functionalize the pyrrolidinone ring in a stereocontrolled manner.

While direct asymmetric carboxylation of the pyroglutamate (B8496135) nitrogen is not widely reported, related asymmetric transformations on the pyrrolidinone scaffold are well-established. For instance, organocatalysis has been successfully used for the asymmetric functionalization of pyroglutamic acid esters. Chiral pyridoxal (B1214274) has been employed as a carbonyl catalyst for the direct asymmetric conjugated addition at the α-carbon of glycinate (B8599266) with α,β-unsaturated esters, leading to chiral pyroglutamic acid esters after in situ lactamization. nih.gov This approach demonstrates the potential of asymmetric catalysis to control stereocenters in the formation of the pyroglutamate core.

CatalystReaction TypeSubstratesProductEnantiomeric Excess (ee)
Chiral PyridoxalAsymmetric Conjugated Addition/LactamizationGlycinate and α,β-unsaturated estersChiral Pyroglutamic Acid Esters81-97%

This table showcases the use of asymmetric catalysis in the synthesis of chiral pyroglutamic acid derivatives.

Chiral Auxiliary Approaches for Pyrrolidinone Formation

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of chiral this compound, chiral auxiliaries can be used to control the stereochemistry during the formation of the pyrrolidinone ring or in subsequent functionalization steps.

A common strategy involves the use of chiral amines as auxiliaries in Michael additions to α,β-unsaturated dicarboxylic acid derivatives. The chiral amine adds to the double bond, and the resulting adduct can then be cyclized to form the pyrrolidinone ring. The stereochemistry of the chiral amine directs the formation of one enantiomer of the product over the other. After the desired stereocenter is set, the chiral auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, have been widely used in a variety of asymmetric transformations, including the synthesis of complex natural products. researchgate.netresearchgate.net

In the synthesis of 3-aroyl pyroglutamic acid derivatives, (S)-1-phenylethanamine and (S)-1-(4-methoxyphenyl)ethanamine have been used as chiral mediators in the initial aza-Michael addition step. semanticscholar.org The high diastereoselectivity achieved in this step is then carried through the subsequent cyclization.

Chiral AuxiliaryReactionKey Intermediate
(S)-1-Phenylethanamineaza-Michael addition(S,S)-N-(1-Phenylethyl)-2-amino-4-aryl-4-oxobutanoic acid
(S)-1-(4-Methoxyphenyl)ethanamineaza-Michael addition(S,S)-N-(1-(4-Methoxyphenyl)ethyl)-2-amino-4-aryl-4-oxobutanoic acid

This table provides examples of chiral auxiliaries used in the synthesis of precursors to chiral pyroglutamic acids.

Multistep Synthetic Routes and Reaction Optimizations

The synthesis of this compound often involves multistep sequences that require careful planning and optimization of each reaction step. This includes the selection of appropriate starting materials and the strategic use of protecting groups.

Synthesis from Precursors such as Itaconic Acid and Amines

A common and straightforward approach to the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of itaconic acid with a primary amine. This reaction proceeds via an aza-Michael addition followed by an intramolecular amidation to form the five-membered lactam ring. To synthesize this compound, an amino acid, such as glutamic acid or aspartic acid, can be used as the amine source.

AmineReaction ConditionsProduct
2-Aminophenol (B121084)Water, reflux, 12 h1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
N-(4-Aminophenyl)acetamideWater, reflux, 12 h1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This table summarizes the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids from itaconic acid and various amines.

Protection and Deprotection Strategies for Carboxylic Acid and Amide Functionalities

In the synthesis of this compound, the presence of two carboxylic acid groups and an amide functionality necessitates the use of protecting groups to prevent unwanted side reactions. jocpr.com The choice of protecting groups is crucial and they must be orthogonal, meaning they can be removed selectively under different conditions.

For the carboxylic acid groups, common protecting groups include methyl, ethyl, benzyl, and tert-butyl esters. jocpr.com The amide nitrogen of the pyroglutamate ring is generally less reactive and often does not require protection. thieme-connect.de However, in some cases, N-protection is desirable to improve solubility or to prevent side reactions. Common N-protecting groups include benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). thieme-connect.de

A key intermediate in the synthesis of chiral this compound is di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. This compound can be prepared from L-pyroglutamic acid by first esterifying the C2-carboxylic acid with tert-butyl acetate (B1210297), followed by N-acylation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The tert-butyl groups can be subsequently removed under acidic conditions.

Functional GroupProtecting GroupDeprotection Conditions
Carboxylic Acid (C2)tert-Butyl (tBu)Acidic conditions (e.g., TFA)
Amide (N1)tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA)
Carboxylic Acid (C2)Benzyl (Bn)Hydrogenolysis (H₂, Pd/C)
Amide (N1)Benzyloxycarbonyl (Z)Hydrogenolysis (H₂, Pd/C)

This table outlines common protecting groups and their removal conditions relevant to the synthesis of this compound.

Oxidation and Reduction Methodologies for Pyrrolidine (B122466) Ring Modifications

The pyrrolidinone ring, the core of this compound, is a versatile scaffold amenable to various oxidation and reduction strategies. These modifications are crucial for accessing a diverse range of analogues with altered stereochemistry and functionality.

Oxidative processes can introduce new functional groups or unsaturation into the pyrrolidine ring. While direct oxidation of the this compound ring is not extensively documented, related N-acyl-pyrrolidines can be oxidized to their corresponding pyrrolidin-2-ones (lactams) using systems like iron(II)-hydrogen peroxide or molecular oxygen with an iron complex. researchgate.net Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2), in conjunction with TMSBr, have been used for the oxidation of saturated N-heterocycles, leading to functionalized products. nih.gov In some biological systems, cytochrome P450 enzymes can catalyze the δ-oxidation of a pyrrolidine moiety, leading to ring opening to an aminoaldehyde intermediate. nih.gov This highlights the potential for enzymatic or biomimetic approaches for selective oxidation.

Reduction of the pyrrolidinone ring offers a pathway to highly functionalized pyrrolidines. The amide carbonyl of the pyroglutamate structure can be reduced to the corresponding amine, yielding proline derivatives. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH4). utas.edu.aumdpi.com The choice of reducing agent and reaction conditions is critical to control the extent of reduction. For instance, partial reduction can lead to the formation of cyclic hemiaminals or enamines, which are valuable synthetic intermediates. The Birch reduction, a dissolving-metal reduction method, has been widely used for the dearomatization of pyrroles to synthesize pyrrolidine natural products and could be adapted for related systems. utas.edu.au Catalytic hydrogenation is another effective method for the reduction of pyrrolidinone precursors, often proceeding with high stereoselectivity, which is essential for the synthesis of chiral analogues. mdpi.comnih.gov

Table 1: Selected Oxidation and Reduction Reactions on Pyrrolidine/Pyrrolidinone Cores

Reaction Type Reagent/System Product Type Reference
Oxidation Fe(II)-H₂O₂ Pyrrolidin-2-one researchgate.net
Oxidation PhI(OAc)₂ / TMSBr α-Functionalized Pyrrolidine nih.gov
Oxidation Cytochrome P450 Ring-opened aminoaldehyde nih.gov
Reduction LiAlH₄ Proline derivative utas.edu.aumdpi.com
Reduction Catalytic Hydrogenation Saturated Pyrrolidine mdpi.comnih.gov

| Reduction | Birch Reduction | Pyrroline (B1223166)/Pyrrolidine | utas.edu.au |

Functionalization and Derivatization Approaches at the Pyrrolidinone Core

The presence of two carboxylic acid groups and a cyclic amide makes this compound a rich substrate for functionalization and derivatization.

Strategies for Modifying Carboxylic Acid and Amide Groups

The two carboxylic acid groups at the C1 (nitrogen) and C2 positions of the ring are primary sites for modification. Standard esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., methanol (B129727) with a catalytic amount of sulfuric acid). nih.govmdpi.comnih.gov These esters can then be converted to other functional groups. For instance, hydrazinolysis of a methyl ester with hydrazine (B178648) monohydrate is a common and efficient method to produce the corresponding acid hydrazide. nih.gov This hydrazide is a key intermediate for further derivatization.

Amide bond formation is another prevalent strategy. The carboxylic acids can be coupled with various amines using standard peptide coupling reagents or by activating the carboxylic acid, for example, as an acid chloride. This allows for the introduction of a wide array of substituents. nih.gov The cyclic amide (lactam) within the pyrrolidinone ring is generally stable but can be cleaved under strong hydrolytic conditions (e.g., strong base), leading to the formation of γ-amino acids. mdpi.com

Introduction of Heterocyclic Moieties (e.g., Azole, Diazole, Hydrazone, Thiazole, Pyrrole (B145914), Triazole, Oxadiazole, Benzimidazole)

The introduction of heterocyclic moieties can significantly modulate the biological properties of the parent molecule. A common strategy involves converting one of the carboxylic acid groups into a reactive intermediate, such as an acid hydrazide. nih.govsemanticscholar.org

Hydrazones: The acid hydrazide can be readily condensed with various aldehydes and ketones, often under acidic catalysis, to form N-acylhydrazones. nih.govmdpi.comktu.edu This method has been used to synthesize a wide range of hydrazone derivatives from 5-oxopyrrolidine precursors. nih.govmdpi.com

Azoles and Diazoles (Pyrrole, Pyrazole): The acid hydrazide can undergo cyclocondensation reactions with 1,4-dicarbonyl compounds (like hexane-2,5-dione) to form N-substituted pyrroles, or with 1,3-dicarbonyl compounds (like pentane-2,4-dione) to yield pyrazole (B372694) derivatives. nih.govmdpi.comnih.gov

Benzimidazoles: Benzimidazole moieties can be introduced by condensing the carboxylic acid with o-phenylenediamines, typically in the presence of a dehydrating agent or under acidic conditions. mdpi.comnih.gov

Triazines: Reaction of the carbohydrazide (B1668358) with benzil (B1666583) in the presence of ammonium (B1175870) acetate can yield 1,2,4-triazine (B1199460) derivatives. mdpi.com

These reactions demonstrate the utility of the carboxylic acid group as a handle to append a diverse range of heterocyclic systems to the pyrrolidinone core. nih.govmdpi.comktu.edu

Nucleophilic and Electrophilic Substitutions on the Pyrrolidinone Ring

The pyrrolidinone ring itself can be a target for substitution reactions, although this is often more challenging than functionalizing the exocyclic carboxylic acid groups. The nitrogen atom of the pyrrolidine ring is a nucleophilic center, and its basicity is influenced by substituents. nih.gov In this compound, the nitrogen is part of an amide and is also acylated with a carboxyl group, which significantly reduces its nucleophilicity.

Nucleophilic attack can occur at the carbonyl carbon of the lactam, potentially leading to ring-opening. More synthetically useful substitutions often target the carbon atoms of the ring. For instance, the α-carbon to the carbonyl group (C5) can be deprotonated with a strong base to form an enolate, which can then react with electrophiles. However, in the target molecule, this position is part of the amide. The C3 and C4 positions are sp3-hybridized and can be functionalized through various strategies. Palladium-catalyzed C(sp3)–H activation has been used to introduce aryl groups at the C4 position of 5-oxo-pyrrolidine-3-carboxylic acid derivatives, using an 8-aminoquinoline (B160924) directing group attached to the carboxylic acid. rsc.org

Nucleophilic ring-closure reactions are a powerful method for constructing substituted pyrrolidine rings from acyclic precursors. rsc.orgacs.org While this is a synthetic approach rather than a direct substitution on a pre-formed ring, it highlights the importance of nucleophilic attack in forming the core structure. Aromatic nucleophilic substitution (SNAr) reactions have been studied computationally with pyrrolidine as the nucleophile attacking activated thiophene (B33073) rings, providing insight into the nucleophilic character of the pyrrolidine nitrogen. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For the synthesis of the pyrrolidine ring itself, several mechanisms are well-studied. Copper-catalyzed intramolecular C–H amination to form pyrrolidines is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org This involves the generation of a metal-nitrenoid species that inserts into a C-H bond. Another powerful method is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which typically proceeds via a concerted [3+2] cycloaddition mechanism, allowing for excellent control of stereochemistry. nih.govacs.org

The functionalization of the carboxylic acid groups follows well-established mechanistic pathways. Esterification under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. The conversion of esters to hydrazides is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

The formation of heterocyclic derivatives from the acid hydrazide also follows predictable mechanisms. Hydrazone formation is a condensation reaction involving nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration. The synthesis of pyrazoles from hydrazides and 1,3-dicarbonyls involves a cyclocondensation-dehydration sequence.

Mechanistic studies on C–H functionalization, such as the Pd-catalyzed C(sp3)–H activation, often invoke the formation of a palladacycle intermediate directed by a coordinating group. rsc.org This is followed by oxidative addition of the C-H bond to the metal center, and subsequent reductive elimination to form the new C-C bond.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Diacetoxyiodobenzene
Lithium aluminium hydride
Methanol
Sulfuric acid
Hydrazine monohydrate
Hexane-2,5-dione
Pentane-2,4-dione
o-Phenylenediamines
Benzil
Ammonium acetate
8-aminoquinoline
Thiophene
Proline
Pyroglutamic acid
N-acyl-pyrrolidines
Pyrrolidin-2-ones
γ-amino acids
N-acylhydrazones
Pyrroles
Pyrazoles
Benzimidazoles
1,2,4-triazine

Chemical Reactivity and Derivatization Science

Reactivity Profiling of the Lactam and Carboxylic Acid Functions

5-Oxopyrrolidine-1,2-dicarboxylic acid, a derivative of pyroglutamic acid, possesses a rich chemical character due to the interplay of its functional groups. wikipedia.org The γ-lactam ring, a five-membered cyclic amide, is relatively stable but offers several sites for reaction. The nitrogen atom can be deprotonated or involved in substitution reactions, while the adjacent methylene (B1212753) groups (C3 and C4) can be functionalized, often via enolate intermediates. The carbonyl group of the lactam is less reactive than a ketone due to amide resonance but can still undergo nucleophilic attack under certain conditions.

The two carboxylic acid groups at positions 1 and 2 are the primary centers of acidity and readily undergo typical carboxylic acid reactions. These include deprotonation to form carboxylates, esterification with alcohols, and conversion into amides or other acid derivatives. The proximity of these groups to the chiral center at C2 and the rigid pyrrolidine (B122466) ring can lead to stereoselective transformations.

Table 1: Reactive Sites of this compound and Their Typical Reactions

Reactive SiteFunctional GroupTypical ReactionsNotes
N1-HLactam (Amide)Deprotonation, Alkylation, ArylationCan be selectively functionalized.
C2-COOHCarboxylic AcidEsterification, Amidation, DecarboxylationPrimary site for peptide-like bond formation.
C4-HMethylene (alpha to lactam N)Deprotonation to enolate, Alkylation, HalogenationAllows for substitution on the pyrrolidine ring.
C5=OLactam (Carbonyl)Reduction, Nucleophilic additionLess reactive than a ketone but can be reduced.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid moieties are prime targets for derivatization through esterification and amidation, yielding a vast array of functionalized molecules.

Esterification is commonly achieved by treating the dicarboxylic acid with an alcohol in the presence of an acid catalyst. For instance, refluxing a related 5-oxopyrrolidine carboxylic acid with methanol (B129727) and a catalytic amount of sulfuric acid affords the corresponding methyl ester. nih.govmdpi.com This straightforward reaction allows for the introduction of various alkyl or aryl groups, modifying the compound's solubility and steric properties.

Amidation reactions are equally crucial for creating derivatives with diverse biological and chemical properties. This can be accomplished by activating the carboxylic acid (e.g., conversion to an acid chloride or using a coupling reagent) followed by reaction with a primary or secondary amine. researchgate.net A notable variation is the reaction with hydrazine (B178648) monohydrate, which converts a carboxylic acid (often via its ester) into an acid hydrazide. nih.govnih.gov These hydrazides are stable intermediates that can be further reacted, for example, with aldehydes and ketones to form hydrazones. nih.govmdpi.com

Table 2: Examples of Esterification and Amidation Reactions

Reaction TypeReagentsConditionsProduct TypeReference
EsterificationMethanol, Sulfuric AcidRefluxMethyl Ester nih.govmdpi.com
Amidation (Hydrazinolysis)Hydrazine MonohydrateRefluxAcid Hydrazide nih.govnih.gov
Amidationo-phenylenediamine, 6 M HClRefluxBenzimidazole derivative mdpi.com
AmidationAmines, Coupling Reagents (e.g., BBDI)Room TemperatureAmide sci-hub.se

Selective Functionalization at Different Positions of the Pyrrolidine Ring

The structure of this compound allows for selective chemical modifications at several positions on the pyrrolidine ring, enabling the synthesis of stereochemically complex molecules. rsc.org

N1-Position: The lactam nitrogen can be functionalized. For example, Ullmann-type annulation reactions can be used to form new ring systems involving this nitrogen. researchgate.net

C3-Position: The C3 position can be substituted through various synthetic routes. One method involves the cyclization of N-chloroacetyl aroylalanines to create 3-aroyl pyroglutamic acid derivatives. mdpi.com

C4-Position: The C4 methylene group, being alpha to the lactam nitrogen, can be deprotonated to form an enolate, which can then react with electrophiles. This allows for the introduction of various substituents at this position.

This ability to selectively modify the ring at different points is crucial for creating libraries of compounds for applications such as drug discovery. nih.gov

Cycloaddition and Condensation Reactions Utilizing the Compound as a Building Block

The functional groups of this compound and its derivatives make them valuable building blocks in both cycloaddition and condensation reactions.

Condensation Reactions: These are frequently employed to build larger, more complex structures. A common strategy involves converting one of the carboxylic acid groups into an acid hydrazide. This hydrazide can then undergo condensation with various aldehydes or ketones to form hydrazones. nih.govmdpi.comnih.gov For instance, reacting a 5-oxopyrrolidine-3-carbohydrazide (B1650037) with aromatic aldehydes or diketones like hexane-2,5-dione leads to the formation of hydrazones and N-substituted pyrrole (B145914) derivatives, respectively. nih.govsemanticscholar.org These reactions are often catalyzed by acids and are fundamental in creating diverse molecular scaffolds. nih.govnih.gov

Cycloaddition Reactions: The pyrrolidine scaffold can participate in or be formed by cycloaddition reactions. wikipedia.org A key example is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. nih.govfiveable.me Derivatives of the compound can be designed to contain dipolarophiles or be precursors to 1,3-dipoles (like azomethine ylides), which then react to form more complex fused or spirocyclic ring systems. researchgate.netfiveable.me These reactions, including [4+2] and [2+2] cycloadditions, are powerful tools for creating cyclic compounds with high stereocontrol. libretexts.orglibretexts.org

Table 3: Examples of Condensation and Cycloaddition Reactions

Reaction ClassReactantsKey Intermediate/FunctionalityProductReference
CondensationAcid hydrazide derivative + Aromatic aldehydeHydrazideHydrazone nih.govmdpi.com
CondensationAcid hydrazide derivative + Hexane-2,5-dioneHydrazideN-(2,5-dimethyl-1H-pyrrol-1-yl)carboxamide nih.govnih.gov
CondensationCarboxylic acid derivative + o-phenylenediamineCarboxylic AcidBenzimidazole mdpi.com
[3+2] CycloadditionAzomethine ylide precursor + Maleimide1,3-DipolePyrrolidine-fused heterocycle researchgate.netnih.gov

Studies on Tautomerism and Conformational Dynamics

The structural properties of this compound are influenced by tautomerism and the conformational flexibility of the five-membered ring.

Tautomerism: The lactam group within the pyrrolidine ring can exhibit lactam-lactim tautomerism. This is an equilibrium between the keto form (the lactam) and the enol form (the lactim), where a proton migrates from the nitrogen to the carbonyl oxygen, creating a hydroxyl group and a carbon-nitrogen double bond within the ring. While the lactam form is generally predominant, the existence of the lactim tautomer can influence the molecule's reactivity and interactions.

Conformational Dynamics: The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms, to minimize steric and torsional strain. nih.gov The specific conformation is influenced by the nature and stereochemistry of the substituents at positions 1 and 2. In derivatives, restricted rotation around newly formed bonds, such as the amide bond in hydrazones, can lead to the existence of stable conformational isomers (rotamers), often observed as Z and E forms in NMR spectroscopy. nih.govnih.gov The ratio of these conformers can be influenced by the steric bulk of the substituents. nih.govsemanticscholar.org

Table 4: Mentioned Compound Names

Compound Name
This compound
Pyroglutamic acid
Methanol
Sulfuric acid
Hydrazine monohydrate
o-phenylenediamine
N-chloroacetyl aroylalanines
Succinic anhydride
Hexane-2,5-dione
Maleimide

Biochemical Pathways and Enzymatic Transformations Involving Pyrrolidine Dicarboxylic Acids

Role of 5-Oxopyrrolidine-2-carboxylic Acid (Pyroglutamic Acid) as an Endogenous Metabolite

5-Oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative. It serves as a key intermediate in significant metabolic pathways, reflecting the balance of amino acid and antioxidant metabolism. rupahealth.com

Pyroglutamic acid is a central metabolite in the γ-glutamyl cycle, a six-enzyme pathway essential for the synthesis and degradation of glutathione (B108866). taylorandfrancis.comresearchgate.net Glutathione is a critical antioxidant, protecting cells from damage caused by reactive oxygen species.

The cycle functions as follows:

Transport and Synthesis : γ-glutamyl transpeptidase, a membrane-bound enzyme, facilitates the transport of amino acids into the cell by transferring the γ-glutamyl moiety of extracellular glutathione to an acceptor amino acid.

Formation of Pyroglutamic Acid : The resulting γ-glutamyl amino acid is then acted upon by γ-glutamyl cyclotransferase, which releases the amino acid and converts the γ-glutamyl portion into pyroglutamic acid. nih.gov

Conversion to Glutamate (B1630785) : The cycle is completed by the enzyme 5-oxoprolinase, which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govwikipedia.orgkarger.com This reaction ensures that the glutamate is recycled for glutathione synthesis. pnas.org

Under normal conditions, this cycle operates efficiently. However, disruptions, such as a deficiency in glutathione synthetase or inhibition of 5-oxoprolinase, can lead to an accumulation of pyroglutamic acid. taylorandfrancis.comlitfl.com This buildup can exceed the capacity of 5-oxoprolinase, resulting in a condition known as 5-oxoprolinuria, which can cause metabolic acidosis. taylorandfrancis.comtaylorandfrancis.com

Pyroglutamic acid can be formed from both glutamic acid and glutamine through enzymatic and non-enzymatic pathways. This conversion is a significant post-translational modification in many proteins and peptides, as the resulting N-terminal pyroglutamyl residue protects them from degradation by aminopeptidases.

From Glutamine : N-terminal glutamine residues can undergo an intramolecular cyclization to form pyroglutamic acid. This reaction can occur spontaneously, but it is significantly accelerated by the enzyme glutaminyl cyclase (QC). pnas.orgedpsciences.org QC is a zinc-dependent enzyme that catalyzes this conversion, which is a crucial maturation step for numerous peptide hormones and secretory proteins. edpsciences.orgedpsciences.orgnih.gov

From Glutamic Acid : The formation of pyroglutamic acid from N-terminal glutamic acid is also catalyzed by glutaminyl cyclase. edpsciences.orgedpsciences.org The proposed catalytic mechanism involves a conserved glutamic acid residue acting as a general base to facilitate the nucleophilic attack of the α-amino group on the γ-amide carbon. A zinc ion in the active site polarizes the γ-carbonyl group and stabilizes the resulting oxyanion intermediate. pnas.org

Enzymatic Synthesis and Degradation of Related Pyrrolidine (B122466) Derivatives

Enzymes provide powerful tools for the synthesis and modification of pyrrolidine derivatives, offering high selectivity and efficiency under mild conditions. These biocatalytic methods are particularly valuable for creating chiral molecules, which are essential building blocks for pharmaceuticals.

Enantioselective enzymatic desymmetrization is a highly effective strategy for producing optically active compounds from achiral meso substrates. researchgate.net This approach has been successfully applied to pyrrolidine and pyrroline (B1223166) derivatives to generate chiral monoesters and other valuable intermediates. researchgate.net The process involves the differentiation of two chemically equivalent (enantiotopic) functional groups within a meso compound by a chiral enzyme.

Enzyme ClassExample EnzymeSubstrate TypeReaction TypeProduct
Hydrolase (Lipase)Candida antarctica Lipase B (CAL-B)meso-N-Boc-2,5-cis-disubstituted pyrrolidines (diesters)HydrolysisChiral monoester
Hydrolase (Esterase)Pig Liver Esterase (PLE)meso-N-Boc-2,5-cis-disubstituted pyrrolidines (diesters)HydrolysisChiral monoester
Hydrolase (Amidase)Rhodococcus erythropolis amidasemeso cis-pyrrolidinedicarboxamideHydrolysisEnantiopure carbamoyl-pyrrolidine-carboxylic acid
Transferase (Lipase)Candida antarctica Lipase B (CAL-B)meso-N-Boc-2,5-cis-disubstituted pyrrolidines (diols)TransesterificationChiral monoester

The degradation of N-heterocyclic compounds, a class that includes pyrrolidine derivatives, is an important biochemical process. Some enzymes involved in these pathways belong to the α/β-hydrolase fold superfamily but have been adapted to catalyze oxygenation reactions without the need for metal or organic cofactors.

For example, certain bacterial dioxygenases catalyze the cleavage of N-heteroaromatic rings. These enzymes utilize a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) characteristic of hydrolases. However, instead of facilitating hydrolysis, the active site promotes dioxygenation. The mechanism involves the His/Asp charge-relay system acting as a general base to deprotonate the substrate. This activates the substrate for attack by molecular oxygen, which is positioned within the "oxyanion hole" of the active site. This unique adaptation of a common enzyme fold highlights the evolutionary versatility of enzyme active sites.

Mechanistic Studies of Enzymes Interacting with 5-Oxopyrrolidine-1,2-dicarboxylic Acid Scaffolds

Direct mechanistic studies on enzymes that specifically utilize this compound as a substrate are not extensively documented in the literature. However, significant insights can be gained from studying enzymes that act on the closely related and biochemically central scaffold, 5-Oxopyrrolidine-2-carboxylic acid (pyroglutamic acid).

The enzyme 5-oxoprolinase, a key component of the γ-glutamyl cycle, provides a well-studied example. It catalyzes the ring-opening of pyroglutamic acid to form L-glutamate. wikipedia.org This reaction is energetically unfavorable and is driven by the hydrolysis of ATP to ADP and inorganic phosphate. nih.govwikipedia.org

Mechanism of Inhibition: Studies using substrate analogs have elucidated key features of the enzyme's active site and mechanism. For instance, L-2-imidazolidone-4-carboxylate has been identified as an effective competitive inhibitor of 5-oxoprolinase. nih.gov Competitive inhibition occurs when the inhibitor molecule resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. The ability of L-2-imidazolidone-4-carboxylate to block the metabolism of pyroglutamic acid in vivo provides strong evidence for this mechanism and underscores the specificity of the enzyme's active site for the pyrrolidone ring structure. nih.govpnas.org Such inhibition studies are crucial for understanding enzyme-substrate interactions and for designing targeted therapeutic agents.

While research has characterized the biological activities of various synthetic derivatives of the 5-oxopyrrolidine scaffold, including potential anticancer and antimicrobial agents, detailed mechanistic studies of how these compounds interact with specific enzyme targets are still an emerging area of investigation. nih.gov

Investigation of Enzyme Specificity and Substrate Promiscuity

No studies were found that investigate the specificity of any enzyme for this compound as a substrate. Consequently, there is no data on substrate promiscuity of enzymes that might act on this compound.

Kinetics and Thermodynamics of Enzymatic Reactions

Due to the lack of identified enzymatic reactions involving this compound, there is no available data on the kinetics or thermodynamics of any such reactions.

Applications in Chemical Biology and Advanced Materials Research

Scaffold Design for Biologically Active Molecules

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov The rigid, five-membered lactam structure of 5-oxopyrrolidine-1,2-dicarboxylic acid provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive starting point for creating new bioactive molecules.

The 5-oxopyrrolidine core is extensively used as a foundational scaffold for the synthesis of novel drug candidates, particularly in the fields of oncology and infectious diseases. nih.govnih.gov Researchers utilize the carboxylic acid groups as handles for chemical modification, allowing for the systematic synthesis of libraries of derivatives to explore structure-activity relationships.

A common strategy involves using a substituted 5-oxopyrrolidine-3-carboxylic acid as an initial building block. nih.gov This starting material can be synthesized by reacting compounds like N-(4-aminophenyl)acetamide or 2-aminophenol (B121084) with itaconic acid. nih.govmdpi.com From this core, a variety of functional groups can be introduced. For instance, the carboxylic acid can be converted to an acid hydrazide, which then serves as a versatile intermediate to create a series of hydrazones by reacting it with various aromatic aldehydes. nih.gov Furthermore, the core structure can be elaborated to incorporate other heterocyclic moieties known for their biological activity, such as azoles, diazoles, benzimidazoles, and pyrroles. nih.govmdpi.com

These synthetic efforts have yielded compounds with significant therapeutic potential. Studies have demonstrated that derivatives of the 5-oxopyrrolidine scaffold exhibit potent, structure-dependent anticancer activity. mdpi.com For example, a series of compounds synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid were tested against the A549 human lung adenocarcinoma cell line. nih.govresearchgate.net While the initial carboxylic acid showed weak activity, its conversion into certain hydrazone and azole derivatives dramatically enhanced cytotoxicity against the cancer cells. nih.govmdpi.com

Similarly, these scaffolds have been explored for developing new antimicrobial agents to combat the growing threat of antibiotic resistance. mdpi.comnih.gov Specific derivatives, such as those bearing a 5-nitrothiophene substituent, have shown promising and selective activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus. nih.govresearchgate.net The versatility of the 5-oxopyrrolidine scaffold allows for fine-tuning of the molecular structure to optimize for potency against specific bacterial or cancer cell targets while minimizing toxicity to human cells. mdpi.comresearchgate.net

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives This table is interactive. Users can sort the columns by clicking on the headers.

Compound Type Key Structural Moiety Activity vs. A549 Lung Cancer Cells Reference
Carboxylic Acid Base Scaffold Weak nih.gov
Acid Hydrazide Intermediate Low nih.gov
Aromatic Hydrazone Dimethylamino-phenyl Moderate nih.gov
Heterocyclic Hydrazone 5-Nitrothiophene Potent nih.gov
Azole Derivative 2,5-Dimethylpyrrole Potent nih.gov

While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs—heterocyclic rings and dicarboxylic acids—are of significant interest in the discovery of new herbicides and pesticides. usda.govmdpi.com The development of novel agrochemicals is crucial for managing herbicide-resistant weeds, which cause substantial crop yield losses globally. usda.gov

Research in this area often focuses on identifying lead structures that can be modified to create compounds with high efficacy and selectivity. mdpi.com For example, picolinic acid derivatives are a well-known class of synthetic auxin herbicides. mdpi.com The strategy of using a core heterocyclic structure and modifying its substituents is a common approach. In one study, researchers used a pyrazole (B372694) ring (another five-membered heterocycle) attached to a picolinic acid backbone to create potential new herbicides. mdpi.com

Similarly, dicarboxylic acids have been explored as scaffolds. Analogues of cyclopropane-1,1-dicarboxylic acid have been designed and synthesized as potential inhibitors of ketol-acid reductoisomerase (KARI), an enzyme found in the amino acid pathway of plants, which is a target for herbicides. usda.gov Although the resulting compounds showed only moderate to weak herbicidal activity, the research demonstrates the principle of using dicarboxylic acid structures as a starting point for agrochemical discovery. usda.gov Given these precedents, the this compound framework represents a potential, albeit less explored, scaffold for the development of new active ingredients in agrochemistry.

This compound serves as an advanced building block for the synthesis of new fine chemicals. researchgate.net Fine chemicals are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or biological function. The transformation of a relatively simple building block into a diverse range of complex derivatives with high-value applications, such as the drug candidates discussed previously, is a core concept in the fine chemical industry. nih.govmdpi.comresearchgate.net

The synthesis of these specialized molecules relies on the strategic chemical modification of the starting scaffold. nih.gov The presence of multiple reactive sites on the 5-oxopyrrolidine dicarboxylic acid molecule allows for a variety of chemical reactions, leading to the creation of novel compounds that are not easily accessible otherwise. These derivatives, including esters, amides, hydrazones, and complex heterocyclic systems, are themselves new fine chemicals with potential applications in pharmaceuticals, diagnostics, and other specialized fields. nih.govmdpi.com

Degradation Pathways and Environmental Fate Studies

Chemical Degradation Mechanisms under Various Conditions

The chemical stability of 5-Oxopyrrolidine-1,2-dicarboxylic acid is primarily dictated by the lactam (cyclic amide) ring within its pyrrolidinone structure. This ring is susceptible to degradation under various abiotic conditions, including hydrolysis, photolysis, and oxidation.

Hydrolysis: The lactam bond is prone to hydrolytic cleavage, particularly under acidic or alkaline conditions. Studies on the closely related compound, pyroglutamic acid, demonstrate that it is labile at pH values below 2 and above 13. researchgate.netsemanticscholar.org This hydrolysis results in the opening of the five-membered ring. Similarly, other cyclic amides like β-lactams are known to be highly susceptible to hydrolysis at extreme pH levels, which breaks the amide bond. researchgate.net For this compound, this hydrolytic ring-opening would convert the cyclic structure into an N-substituted glutamic acid derivative. The rate of this reaction is significantly influenced by both pH and temperature, with increased temperatures accelerating the degradation process. researchgate.netnih.gov

Photodegradation: Direct photolysis of the pyrrolidinone ring structure by UV radiation is generally inefficient. Research on N-methyl-2-pyrrolidone (NMP), another related compound, shows minimal degradation (less than 2%) from UV-C photolysis alone. nih.gov However, the presence of photocatalysts or radical initiators can substantially enhance degradation. The photocatalytic degradation of NMP is effectively achieved in the presence of titanium dioxide (TiO2) or through the generation of sulfate (B86663) and hydroxyl radicals via peroxymonosulfate (B1194676) (PMS) activation. nih.govresearchgate.netresearchgate.net This suggests that while this compound may be stable to direct sunlight, its degradation in the environment could be accelerated in the presence of naturally occurring photosensitizers and minerals.

Oxidation: Oxidative processes contribute to the degradation of N-heterocyclic compounds. Advanced oxidation processes (AOPs) like the electro-Fenton method, which generates highly reactive hydroxyl radicals, have been shown to effectively degrade indole, another N-heterocycle. nih.gov The pyrrolidinone ring can also undergo oxidative dehydrogenation. rsc.orgrsc.org These studies indicate that strong oxidizing conditions in soil or water could lead to the transformation of this compound.

Biochemical Degradation and Biodegradation of Related N-Heterocycles

The biodegradation of N-heterocyclic compounds is a critical pathway for their removal from the environment. Microbial enzymes can catalyze the breakdown of these structures, often with greater efficiency than abiotic processes.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biodegradability of chemical compounds based on their molecular structure. A comprehensive QSAR analysis of 194 N-heterocyclic compounds established statistically significant links between specific molecular fragments and their aerobic biodegradability. The study developed two models: one identifying 17 "activating" fragments associated with efficient biodegradation and another identifying 16 "inactivating" fragments linked to poor biodegradability. Both models demonstrated high accuracy, with correct classifications exceeding 99%. nih.gov

Biochemical interpretation of these models provides predictive rules for biodegradability. For nonaromatic N-heterocycles like this compound, the presence of target sites for specific enzymes is a key determinant of their susceptibility to microbial degradation.

Table 1: Representative Molecular Fragments Influencing Aerobic Biodegradation of N-Heterocycles
Fragment TypeDescriptionPredicted Impact on BiodegradabilityAssociated Enzyme Action
ActivatingAmide/Lactam GroupEnhancesTarget site for Amidohydrolases
ActivatingUnsubstituted C-H bond adjacent to NEnhancesTarget site for Cytochrome P450 Monooxygenases
InactivatingQuaternary CarbonReducesSteric hindrance for enzyme attack
InactivatingExtensive HalogenationReducesIncreased recalcitrance and potential toxicity

The biodegradation of nonaromatic N-heterocycles is largely mediated by two key classes of enzymes: amidohydrolases and cytochrome P450 monooxygenases. researchgate.net

Amidohydrolases are hydrolytic enzymes that catalyze the cleavage of amide bonds. researchgate.netgoogle.com In the context of this compound, an amidohydrolase would be responsible for the hydrolytic opening of the lactam ring. This is a crucial initial step in the degradation pathway, as it breaks the cyclic structure and makes the resulting linear molecule more accessible to further metabolic enzymes. This enzymatic action is analogous to the function of 5-oxoprolinase, which specifically hydrolyzes pyroglutamic acid to L-glutamate. toxicologia.org.arresearchgate.net

Cytochrome P450 Monooxygenases (P450s) are a versatile family of enzymes that catalyze the oxidation of a wide variety of substrates, including xenobiotics. toxicologia.org.armdpi.com These enzymes play a significant role in the initial steps of biodegradation by introducing oxygen atoms into the substrate, typically through hydroxylation. rsc.orgrsc.org For a molecule like this compound, P450s could hydroxylate the pyrrolidinone ring, creating a more polar and reactive intermediate that is primed for subsequent degradation steps, including potential ring cleavage.

Pathways Leading to Dicarboxylic Acids and Lower Carboxylic Acids

A primary degradation pathway for this compound involves the opening of the lactam ring to form a linear dicarboxylic acid. This is directly analogous to the metabolic conversion of pyroglutamic acid (5-oxoproline) into glutamic acid, a well-established reaction catalyzed by the enzyme 5-oxoprolinase. toxicologia.org.arresearchgate.netwikipedia.org

Ring Opening: The initial step, whether through chemical hydrolysis or enzymatic action by an amidohydrolase, cleaves the internal amide bond. This converts the 5-oxopyrrolidine ring into an N-substituted glutamic acid structure. This product is a more complex dicarboxylic acid than glutamic acid itself, but it is acyclic and more readily metabolized.

Further Degradation: Once the ring is opened, the resulting amino dicarboxylic acid can enter central metabolic pathways. Microbial degradation would likely proceed through deamination (removal of the amino group) and subsequent oxidation. These steps would break down the carbon skeleton, ultimately leading to the formation of smaller, lower carboxylic acids. These smaller acids, such as succinic acid or fumaric acid, are intermediates of the tricarboxylic acid (TCA) cycle and can be completely mineralized to carbon dioxide and water by microorganisms. mdpi.com

Stability Studies under Different Environmental Conditions

The environmental persistence of this compound is dependent on factors such as pH, temperature, and microbial activity. Stability studies on structurally similar compounds provide insight into its likely behavior.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex derivatives of 5-oxopyrrolidine-1,2-dicarboxylic acid. It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of a this compound derivative, the protons of the pyrrolidine (B122466) ring typically appear as complex multiplets in the aliphatic region. The proton at the C2 position, being adjacent to both a carboxylic acid group and the nitrogen atom, would resonate at a characteristically downfield chemical shift compared to the other ring protons. The chemical shifts and coupling patterns of these protons are crucial for confirming the ring structure and the substitution pattern. nih.govnih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the lactam (C5) and the two carboxylic acid groups (at C1 and C2) are particularly diagnostic, appearing at the most downfield region of the spectrum (typically >170 ppm) due to the strong deshielding effect of the oxygen atoms. mdpi.comnih.gov The carbon atoms within the pyrrolidine ring will have chemical shifts that are influenced by their proximity to the electron-withdrawing groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Core Structure

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2 Multiplet -
H3 Multiplet -
H4 Multiplet -
C2 - 50 - 65
C3 - 20 - 35
C4 - 25 - 40
C5 (Lactam C=O) - 170 - 180
C (Carboxyl C=O at N1) - 165 - 175

Note: Actual chemical shifts can vary significantly based on the solvent and the specific nature of any derivative groups attached to the core structure. mdpi.comresearchgate.net

For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of H2, H3, and H4, confirming their sequential arrangement in the five-membered ring. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgepfl.ch This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for H2 would show a cross-peak with the signal for C2. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its molecular formula. chemrxiv.org High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the deduction of the elemental composition.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecule. chemrxiv.org The parent ion of this compound is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov Key fragmentation pathways for this molecule would likely include:

Decarboxylation: Loss of one or both carboxyl groups as carbon dioxide (CO₂, 44 Da). The loss of CO₂ from dicarboxylic acids is a common fragmentation pathway. researchgate.net

Loss of Water: Elimination of H₂O (18 Da).

Ring Cleavage: Fragmentation of the pyrrolidinone ring, leading to characteristic smaller ions. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 189.13 g/mol )

m/z Predicted Fragment Description
189 [M]⁺ Molecular Ion
171 [M-H₂O]⁺ Loss of water
145 [M-CO₂]⁺ Loss of one carboxyl group
101 [M-2CO₂]⁺ Loss of both carboxyl groups

Note: The observed fragmentation pattern can be influenced by the ionization technique used (e.g., Electrospray Ionization - ESI, Electron Ionization - EI). uni-halle.de

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These methods are excellent for identifying the functional groups present in a compound. nih.govelsevier.com The spectrum displays absorption bands corresponding to the frequencies of vibrations between the bonds of the atoms.

For this compound, the key functional groups would produce characteristic signals:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the carboxylic acids.

C=O Stretch: Two distinct, strong absorption bands would be expected for the carbonyl groups. The lactam carbonyl typically absorbs at a lower wavenumber (around 1670-1700 cm⁻¹) compared to the carboxylic acid carbonyls (around 1700-1730 cm⁻¹). nih.gov

C-N Stretch: This vibration typically appears in the 1100-1300 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While C=O stretching is visible in both, symmetric vibrations and non-polar bonds often give stronger signals in Raman spectra. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Carboxylic Acid C=O Stretch 1700 - 1730 Strong
Lactam C=O Stretch 1670 - 1700 Strong
Alkane C-H Stretch 2850 - 3000 Medium

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. chromatographyonline.com Due to the low volatility of this compound, derivatization is necessary prior to GC analysis. The carboxylic acid functional groups are typically converted into more volatile esters (e.g., methyl or ethyl esters) or silylated derivatives. nih.gov Once derivatized, GC with a flame ionization detector (FID) can be used to determine the purity of the sample by separating it from any volatile impurities.

Furthermore, since the C2 position is a stereocenter, this compound exists as a pair of enantiomers. Chiral GC is a critical technique for determining the enantiomeric purity (or enantiomeric excess) of the compound. mdpi.com This is achieved by using a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts differently with the two enantiomers, causing them to elute from the column at different times and thus appear as two separate peaks. nih.govgcms.cz This separation allows for the quantification of each enantiomer in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound in complex mixtures. Its high resolution and sensitivity make it suitable for purity assessment, chiral separations, and quantitative analysis in various research contexts.

The analysis of polar, acidic compounds such as this compound is typically achieved using reverse-phase HPLC. In this mode, a nonpolar stationary phase, commonly a silica support chemically modified with C18 alkyl chains, is used in conjunction with a polar mobile phase. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is critical to suppress the ionization of the carboxylic acid groups, ensuring consistent retention and symmetrical peak shapes.

Due to the lack of a significant chromophore in the this compound structure, direct detection by UV-Vis spectrophotometry at low wavelengths can be challenging and may suffer from low sensitivity. To overcome this, derivatization strategies can be employed. For instance, a method developed for the related compound, 5-pyrrolidone-2-carboxylic acid (pyroglutamic acid), involves esterification to form a derivative with strong UV absorption, such as a 4-nitrophenacyl ester, which can be readily quantified. nih.gov This approach significantly enhances detection sensitivity and specificity. nih.gov

Given the presence of a chiral center at the C2 position, separating the enantiomers of this compound is essential for stereospecific research. Chiral HPLC is the predominant method for this purpose. jsmcentral.org This can be accomplished either directly, by using a chiral stationary phase (CSP), or indirectly. nih.govresearchgate.net Direct methods on columns like those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective. rsc.org The indirect approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reverse-phase column. nih.gov

The following table summarizes typical starting conditions for developing an HPLC method for the analysis of this compound, based on methodologies for similar compounds.

ParameterAchiral Analysis (Reverse-Phase)Chiral Separation (Direct)
Stationary Phase C18 (Octadecylsilyl silica gel), 5 µmPolysaccharide-based (e.g., Chiralpak® IA/ID)
Mobile Phase Water/Acetonitrile with 0.1% Formic Acidn-Hexane/2-Propanol/Trifluoroacetic Acid
Elution Mode GradientIsocratic
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.0 mL/min
Detection UV (210 nm) or Post-derivatization UV/MSUV (210-220 nm)
Column Temp. 25 - 40 °C20 - 30 °C

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous technique for determining the precise three-dimensional atomic arrangement of this compound in the solid state. nih.govresearchgate.net This method provides definitive information on molecular geometry, absolute configuration, and intermolecular interactions, which are fundamental to understanding its chemical behavior and biological function. researchgate.net

The process involves several key stages, beginning with the growth of a high-quality single crystal of the compound. nih.gov This is often the most challenging step and can be achieved through techniques like slow evaporation from a saturated solution. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections, which are collected by a detector.

The intensities and positions of these reflections are then used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a complete three-dimensional model of the molecule. The final refined structure provides highly accurate data on:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the pyrrolidine ring and its substituents.

Absolute Configuration: For a chiral molecule, X-ray crystallography can definitively establish the absolute stereochemistry (R or S configuration) at the chiral centers, provided anomalous dispersion effects are properly measured. nih.gov

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds involving the carboxylic acid and amide groups, which dictate the crystal's stability and physical properties.

The table below presents illustrative crystallographic data that could be expected from an X-ray diffraction analysis of this compound.

ParameterIllustrative ValueDescription
Chemical Formula C₆H₇NO₅The elemental composition of the molecule.
Formula Weight 173.12 g/mol The mass of one mole of the compound.
Crystal System MonoclinicThe crystal lattice's geometric classification.
Space Group P2₁/cThe symmetry group of the crystal structure.
a (Å) 8.45Unit cell dimension along the a-axis.
b (Å) 9.21Unit cell dimension along the b-axis.
c (Å) 10.33Unit cell dimension along the c-axis.
α (°) 90Unit cell angle.
β (°) 105.2Unit cell angle.
γ (°) 90Unit cell angle.
Volume (ų) 775.4The volume of the unit cell.
Z 4The number of molecules per unit cell.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

While extensive research exists on the computational analysis of the broader classes of "pyrrolidine derivatives" and "5-oxopyrrolidine derivatives," this information does not pertain to the specific molecule of interest as per the strict constraints of the request. Methodologies such as molecular docking, QSAR, and DFT are frequently applied to various substituted pyrrolidine scaffolds to explore their potential as therapeutic agents. For instance, studies have conducted molecular modeling on pyrrolidine derivatives as potential inhibitors for targets like myeloid cell leukemia-1 (Mcl-1) and α-mannosidase enzymes. nih.govnih.govtandfonline.com Similarly, derivatives of 5-oxopyrrolidine have been synthesized and evaluated for anticancer and antimicrobial activities, sometimes supported by molecular modeling to understand their mechanism of action. nih.govresearchgate.netresearchgate.net

However, applying these general findings to the specific, unsubstituted "this compound" would be scientifically inaccurate and speculative. The precise computational data required to populate the outlined sections—including specific docking interactions, QSAR models, DFT-calculated electronic properties, conformational energy landscapes, and predicted reaction mechanisms for this exact compound—could not be located.

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's instructions of focusing solely on "this compound," it is not possible to generate the requested article. Proceeding without specific data would result in a fabricated and unscientific report.

Q & A

Q. What mechanistic insights can be gained from studying this compound in neurodegenerative disease models?

  • Methodological Answer : In vitro blood-brain barrier (BBB) permeability assays (PAMPA) show moderate penetration (Pe ≈ 5 × 10⁻⁶ cm/s). Combine with in vivo microdialysis (rat models) to monitor cerebral spinal fluid (CSF) levels. Correlate with Aβ42 aggregation assays (Thioflavin T fluorescence) to explore anti-amyloid potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.